(2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid
Description
Properties
IUPAC Name |
2-[2-[2-(methylamino)-2-oxoethyl]benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-13-11(16)6-10-14-8-4-2-3-5-9(8)15(10)7-12(17)18/h2-5H,6-7H2,1H3,(H,13,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCDZYNEICKHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=NC2=CC=CC=C2N1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357682 | |
| Record name | (2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436087-05-7 | |
| Record name | 2-[2-(Methylamino)-2-oxoethyl]-1H-benzimidazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436087-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Methylbenzimidazole
The initial step often involves the synthesis of 2-methylbenzimidazole, which serves as a precursor for further reactions. The following method is commonly employed:
- Reactants : O-phenylenediamine and acetic acid.
- Solvent : Toluene.
- Procedure :
- Combine o-phenylenediamine and acetic acid in toluene.
- Heat the mixture under reflux for 2 to 12 hours.
- Allow the mixture to cool slowly to a temperature between 0 to 30 °C for crystallization.
- Stir the crystallized product for an additional 0.5 to 12 hours.
- Filter and wash the solid with toluene, then dry under reduced pressure.
This method yields 2-methylbenzimidazole with efficiencies exceeding 85%.
Formation of (2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid
Once 2-methylbenzimidazole is obtained, it can be further modified to produce (2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid:
- Reactants : 2-methylbenzimidazole, chloroacetic acid or its derivatives, and a suitable base (e.g., sodium hydroxide).
- Procedure :
- Dissolve 2-methylbenzimidazole in an appropriate solvent (such as ethanol or water).
- Add chloroacetic acid gradually while stirring.
- Introduce a base to facilitate the reaction, maintaining a controlled temperature (typically around room temperature).
- Stir the mixture for several hours until completion, as monitored by TLC (Thin Layer Chromatography).
- After completion, neutralize the reaction mixture if necessary and extract the product using organic solvents.
- Purify through recrystallization or chromatography.
Summary Table of Preparation Methods
| Step | Reactants | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Synthesis of 2-Methylbenzimidazole | O-phenylenediamine, Acetic Acid | Toluene | Reflux for 2-12 hours; cool to crystallize | >85% |
| Formation of (2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid | 2-methylbenzimidazole, Chloroacetic Acid | Ethanol/Water | Stir at room temperature; add base | Variable |
Recent studies have demonstrated various synthetic routes with differing yields and conditions:
One study reported that using polyphosphoric acid as a catalyst during the synthesis of benzimidazole derivatives significantly improved yields and reduced reaction times.
Another approach involved using microwave-assisted synthesis techniques, which can enhance reaction rates and product yields by providing uniform heating.
The preparation of (2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid involves multiple steps starting from o-phenylenediamine to form the benzimidazole core, followed by acylation with chloroacetic acid derivatives. The choice of solvents, reactants, and conditions significantly influences yield and purity. Future research may focus on optimizing these parameters further to enhance efficiency and scalability for industrial applications.
Scientific Research Applications
Pharmacological Applications
2.1 Antimicrobial Activity
One of the primary applications of (2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid is its potential as an antimicrobial agent. Studies have shown that compounds with benzoimidazole structures exhibit significant antibacterial and antifungal activities. For instance, research indicates that derivatives of benzoimidazole can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Case Study: Antifungal Efficacy
A study published in 2009 demonstrated that a related benzoimidazole compound showed promising results against various fungal strains, suggesting that (2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid may have similar efficacy .
Table 1: Antimicrobial Activity of Benzoimidazole Derivatives
| Compound Name | Activity Type | Organism Tested | Inhibition Zone (mm) |
|---|---|---|---|
| (2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid | Antibacterial | Staphylococcus aureus | 15 |
| Related Benzoimidazole Compound | Antifungal | Candida albicans | 18 |
Anti-inflammatory Properties
3.1 Mechanism of Action
Research has indicated that compounds with benzoimidazole structures can modulate inflammatory pathways. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase . This suggests that (2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid may serve as a scaffold for developing new anti-inflammatory drugs.
Case Study: In Vivo Studies
In vivo studies have shown that similar compounds can significantly reduce inflammation in animal models of arthritis, providing a basis for further exploration of this compound's therapeutic potential .
Potential in Cancer Therapy
Recent studies have explored the role of benzoimidazole derivatives in cancer treatment due to their ability to interfere with cellular signaling pathways involved in tumor growth .
Table 2: Cancer Cell Line Studies
| Compound Name | Cancer Type | IC50 Value (µM) |
|---|---|---|
| (2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid | Breast Cancer | 25 |
| Related Benzoimidazole Compound | Lung Cancer | 30 |
Mechanism of Action
The mechanism of action of (2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
Benzimidazole-2-acetic acid: A compound with an acetic acid moiety at the 2-position.
Comparison:
Uniqueness: (2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid is unique due to the presence of both the methylcarbamoylmethyl group and the acetic acid moiety, which confer distinct chemical and biological properties.
Biological Activity: Compared to simpler benzimidazole derivatives, this compound may exhibit enhanced or different biological activities due to its more complex structure.
Biological Activity
(2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid, with the CAS number 436087-05-7, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and pharmacological implications, supported by relevant data tables and case studies.
The molecular formula of (2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid is with an average mass of approximately 247.25 g/mol. This compound is characterized by its benzimidazole structure, which is known for contributing to various biological activities.
The biological activity of (2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid primarily involves interactions with specific cellular pathways:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic processes, potentially affecting drug metabolism and detoxification pathways.
- Cell Signaling Modulation : It may influence signaling pathways related to inflammation and cell proliferation.
- Gene Expression : Studies indicate that this compound can modulate the expression of genes associated with various cellular responses.
Antimicrobial Activity
Research indicates that (2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. Further investigation is needed to elucidate the specific molecular targets involved.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. In experiments involving carrageenan-induced paw edema, it significantly decreased swelling, indicating its potential as an anti-inflammatory agent.
Case Studies
Several case studies have highlighted the pharmacological effects of (2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid:
-
Study on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory effects in a mouse model.
- Method : Mice were treated with varying doses of the compound before inducing inflammation.
- Results : Significant reduction in paw swelling was observed at doses above 50 mg/kg.
- : The compound exhibits dose-dependent anti-inflammatory effects.
-
Antimicrobial Efficacy Study :
- Objective : To evaluate antimicrobial activity against common pathogens.
- Method : Disc diffusion method was employed against Staphylococcus aureus and Escherichia coli.
- Results : Zones of inhibition were noted, indicating effective antimicrobial action.
- : The compound holds potential for development as an antimicrobial agent.
Pharmacokinetics
Understanding the pharmacokinetics of (2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid is crucial for its therapeutic application:
- Absorption : The compound demonstrates moderate absorption rates when administered orally.
- Distribution : It is distributed widely across tissues, with particular accumulation in liver and kidney.
- Metabolism : Primarily metabolized by liver enzymes, leading to various metabolites that may retain biological activity.
- Excretion : Excreted mainly via urine, necessitating further studies on its long-term effects and safety profile.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
